Glyceryl Dimyristate

描述

属性

IUPAC Name |

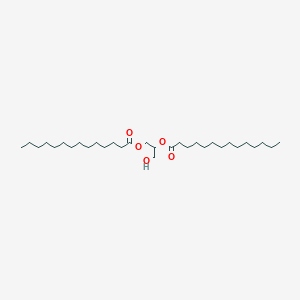

(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBCSFJKETUREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942375 | |

| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20255-94-1, 53563-63-6 | |

| Record name | 1,2-Dimyristoyl-rac-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20255-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimyristin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl dimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydroxymethyl)ethylene dimyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DIMYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Glyceryl Dimyristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl dimyristate is a diacylglycerol, a type of glyceride consisting of a glycerol backbone esterified with two myristic acid molecules. Myristic acid, a saturated fatty acid with 14 carbon atoms, occurs naturally in various animal and vegetable fats, such as those found in nutmeg, palm oil, and coconut oil[1]. This compound serves multiple functions across different industries. In cosmetics and personal care products, it is primarily used as a skin-conditioning agent and emollient[1][2][3]. Within the pharmaceutical and research sectors, it can be utilized in formulations, such as liposomes, and as an analytical standard[4][5]. This guide provides a detailed examination of its chemical structure, isomerism, and physicochemical properties.

Core Chemical Structure and Isomerism

The fundamental structure of this compound features a central three-carbon glycerol molecule. Two of the three hydroxyl groups of the glycerol are linked to the carboxyl groups of two myristic acid (tetradecanoic acid) molecules via ester bonds. The remaining hydroxyl group on the glycerol backbone is unesterified.

This compound exists as two primary positional isomers, which are determined by the specific hydroxyl groups on the glycerol backbone that are esterified.

-

1,3-Glyceryl Dimyristate: In this isomer, the myristic acid chains are attached to the sn-1 and sn-3 positions (the two outer carbon atoms) of the glycerol backbone. The hydroxyl group on the central (sn-2) carbon remains free. This is the more stable and common isomer[2][6].

-

1,2-Glyceryl Dimyristate: Here, the myristic acid chains are esterified at the sn-1 and sn-2 positions of the glycerol molecule, leaving the hydroxyl group at the sn-3 position free. This isomer can be formed, but the 1,3-isomer is often the major component in commercial products[6][7].

The specific isomeric form is critical as it influences the molecule's physical properties and its spatial arrangement, which can affect its function in various applications.

Chemical Structure Visualization

The structural differences between the 1,3- and 1,2-isomers of this compound are illustrated below.

Caption: Logical relationship of 1,3-Glyceryl Dimyristate structure.

Caption: Logical relationship of 1,2-Glyceryl Dimyristate structure.

Physicochemical Properties and Identifiers

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that different identifiers (like CAS numbers) exist for the specific isomers and for mixtures.

| Property | 1,3-Glyceryl Dimyristate | 1,2-Glyceryl Dimyristate |

| Molecular Formula | C₃₁H₆₀O₅[4][8][9] | C₃₁H₆₀O₅[10] |

| Molecular Weight | 512.81 g/mol [4][8] | 512.81 g/mol |

| IUPAC Name | (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate[9] | 1-(2,3-dihydroxypropyl) tetradecanoate |

| Synonyms | 1,3-Dimyristin, 1,3-Ditetradecanoylglycerol[4][9] | 1,2-Dimyristin, Glycerol 1,2-ditetradecanoate[10] |

| CAS Number | 7770-09-4[4][9] | 20255-94-1[10] |

| Physical State | Solid[9], Crystalline Solid[4] | Solid |

| SMILES | CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O[8][9] | C(OC(COC(=O)CCCCCCCCCCCCC)CO)(=O)CCCCCCCCCCCCC[10] |

| InChIKey | JADYBWICRJWGBW-UHFFFAOYSA-N[4][8][9] | JFBCSFJKETUREV-UHFFFAOYSA-N[10] |

Note: Data for the 1,2-isomer is less commonly reported than for the 1,3-isomer. A general CAS number for unspecified isomers is 53563-63-6[11].

Experimental Protocols

While this guide focuses on the chemical structure, the synthesis of diacylglycerols like this compound is relevant for its application.

General Synthesis Method: this compound is typically produced through the esterification of glycerol with myristic acid[7]. This can be achieved via chemical or enzymatic methods.

-

Chemical Glycerolysis: This industrial method often involves reacting triglycerides with excess glycerol at high temperatures (220-250°C) using inorganic catalysts. This process is generally non-specific and results in a mixture of mono-, di-, and triglycerides that require further purification, such as through short-path distillation, to isolate the desired diglyceride fraction[12].

-

Enzymatic Synthesis: Lipases can be used as catalysts for the direct esterification of glycerol and myristic acid. This method offers higher specificity and can be performed under milder conditions, potentially favoring the formation of a specific isomer. Parameters such as substrate molar ratio, enzyme load, and solvent polarity are critical for optimizing the yield of the desired diglyceride[12].

Conclusion

The chemical structure of this compound is defined by a glycerol core with two myristic acid chains attached via ester linkages. The existence of 1,3- and 1,2- positional isomers is a key structural feature that influences its physical properties and applications. A thorough understanding of this structure is essential for professionals in drug development and materials science who utilize this compound for its emollient, emulsifying, and formulation-stabilizing properties.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. haut.de [haut.de]

- 4. caymanchem.com [caymanchem.com]

- 5. PEG-12 this compound (Explained + Products) [incidecoder.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Glyceryl 1,3-dimyristate | C31H60O5 | CID 82201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GLYCERYL 1,2-DIMYRISTATE [drugfuture.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

Synthesis of 1,3-Dimyristoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimyristoyl-rac-glycerol, a specific diacylglycerol (DAG), is a molecule of significant interest in various scientific fields, including lipidomics, drug delivery, and material science. Its defined structure, with myristic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone, imparts unique physicochemical properties that are leveraged in the design of advanced formulations and biochemical studies. This technical guide provides an in-depth overview of the primary synthesis pathways for 1,3-dimyristoyl-rac-glycerol, encompassing both chemical and enzymatic methodologies. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to assist researchers in the effective production of this key lipid molecule.

Synthesis Pathways

The synthesis of 1,3-dimyristoyl-rac-glycerol can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis. Chemical methods often involve the use of protecting groups to ensure regioselectivity, while enzymatic methods capitalize on the specificity of lipases to achieve the desired 1,3-acylation.

Chemical Synthesis Pathway: Protecting Group Strategy

A robust chemical synthesis route to 1,3-diacylglycerols involves a protecting group strategy to selectively block the sn-2 hydroxyl group of glycerol, allowing for the acylation of the primary sn-1 and sn-3 hydroxyls. A common protecting group for this purpose is the benzylidene acetal. While the following protocol is a general representation for 1,3-diacylglycerols, it is directly applicable to the synthesis of 1,3-dimyristoyl-rac-glycerol by using myristoyl chloride as the acylating agent.

Step 1: Protection of Glycerol (Synthesis of 1,3-O-Benzylidene-rac-glycerol)

-

Reaction Setup: A mixture of rac-glycerol (1 equivalent) and benzaldehyde (1.1 equivalents) is dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (0.05 equivalents) is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-O-Benzylidene-rac-glycerol.

Step 2: Acylation of Protected Glycerol (Synthesis of 2-Myristoyl-1,3-O-benzylidene-rac-glycerol)

-

Reaction Setup: 1,3-O-Benzylidene-rac-glycerol (1 equivalent) is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A base, such as pyridine or triethylamine (1.5 equivalents), is added to act as an acid scavenger. The solution is cooled in an ice bath (0 °C).

-

Acylation: Myristoyl chloride (1.2 equivalents), dissolved in the same dry solvent, is added dropwise to the cooled solution with stirring. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Step 3: Deprotection to Yield 1,3-Dimyristoyl-rac-glycerol

-

Reaction Setup: The product from Step 2 is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A palladium on activated carbon catalyst (Pd/C, 10 mol%) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to catalytic hydrogenation by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon at atmospheric pressure. The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to give the crude 1,3-dimyristoyl-rac-glycerol. Further purification can be achieved by recrystallization from a suitable solvent like n-hexane.

Caption: Chemical synthesis of 1,3-dimyristoyl-rac-glycerol via a protecting group strategy.

Chemical Synthesis Pathway: Glycidol Ester Route

An alternative chemical synthesis method involves the use of glycidol esters. This pathway offers a flexible approach to producing 1,3-diacylglycerols.[1]

Step 1: Preparation of Glycidyl Myristate

-

Reaction: Glycidyl myristate is prepared from epichlorohydrin and the sodium salt of myristic acid through a known synthetic route.

Step 2: Reaction of Glycidyl Myristate with Myristic Acid

-

Reaction Setup: Glycidyl myristate is heated with myristic acid in the presence of a quaternary ammonium salt catalyst.

-

Reaction Conditions: The reaction is conducted under mild heating. This results in a mixture of 1,3- and 1,2-dimyristoyl-rac-glycerol.

Step 3: Isomerization

-

Procedure: The resulting mixture of diglycerides is isomerized to the more stable 1,3-isomer by heating while still in the solid phase.[1]

-

Purification: The final product is purified by recrystallization.

Caption: Chemical synthesis of 1,3-dimyristoyl-rac-glycerol via the glycidol ester pathway.

Enzymatic Synthesis Pathway: Direct Esterification

Enzymatic synthesis provides a highly selective and environmentally benign route to 1,3-dimyristoyl-rac-glycerol. This method typically employs a lipase with sn-1,3 regioselectivity to catalyze the direct esterification of glycerol with myristic acid. This approach avoids the need for protecting groups and often proceeds under milder reaction conditions.

-

Reactant Preparation: In a suitable reaction vessel, combine glycerol and myristic acid. A typical molar ratio is 1:2 (glycerol:myristic acid).

-

Enzyme Addition: Add an immobilized sn-1,3 selective lipase (e.g., Lipozyme RM IM from Rhizomucor miehei) to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

-

Reaction Conditions: The reaction is typically carried out at a temperature of 50-70°C with constant stirring. To drive the equilibrium towards product formation, water produced during the esterification is removed, often by applying a vacuum or by using molecular sieves.

-

Reaction Monitoring: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Enzyme Removal and Product Purification: After the reaction reaches the desired conversion, the immobilized enzyme is separated by filtration and can often be reused. The crude product, containing 1,3-dimyristin, unreacted starting materials, and by-products (monomyristin and trimyristin), is then purified. Purification can be achieved by solvent fractionation or column chromatography on silica gel.

Caption: General workflow for the enzymatic synthesis of 1,3-dimyristoyl-rac-glycerol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 1,3-diacylglycerols, which can be considered indicative for the synthesis of 1,3-dimyristoyl-rac-glycerol. Actual yields and purities will depend on specific reaction conditions and purification methods.

| Synthesis Pathway | Key Reagents | Typical Yield | Typical Purity | Reference |

| Chemical Synthesis | ||||

| Protecting Group Strategy | rac-Glycerol, Benzaldehyde, Myristoyl Chloride, Pd/C | 85-95% (for acylation step) | >98% | [2] |

| Glycidol Ester Route | Epichlorohydrin, Myristic Acid | High (unspecified) | High (unspecified) | [1] |

| Enzymatic Synthesis | ||||

| Direct Esterification | rac-Glycerol, Myristic Acid, Immobilized Lipase | 60-85% | >95% (after purification) | [3][4] |

Conclusion

Both chemical and enzymatic pathways offer viable routes for the synthesis of 1,3-dimyristoyl-rac-glycerol. The choice of method will depend on the specific requirements of the researcher, including desired purity, scalability, cost, and environmental considerations. Chemical synthesis via protecting group strategies can provide high yields and purity but involves multiple steps and potentially harsh reagents. The glycidol ester route offers a more direct chemical approach. Enzymatic synthesis, particularly direct esterification with 1,3-selective lipases, presents a highly selective, milder, and more sustainable alternative, which is increasingly favored in many applications. The detailed protocols and comparative data provided in this guide are intended to facilitate the selection and implementation of the most appropriate synthesis strategy for the production of 1,3-dimyristoyl-rac-glycerol in a research and development setting.

References

physical and chemical properties of glyceryl dimyristate

An In-depth Technical Guide to the Physical and Chemical Properties of Glyceryl Dimyristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diacylglycerol (DAG) consisting of a glycerol backbone esterified with two myristic acid chains. As a diglyceride, it exists in two primary isomeric forms: 1,2-dimyristoyl-sn-glycerol and 1,3-dimyristoyl-glycerol. These isomers have distinct physical properties and are utilized in different applications, particularly within the pharmaceutical and cosmetic industries. 1,2-Diacylglycerols are recognized as important signaling molecules, whereas 1,3-diacylglycerols are common intermediates in synthesis and metabolism.[1]

This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, analytical protocols, and key applications of this compound, with a focus on its relevance to drug development and research.

Chemical Identity and Physical Properties

This compound is a saturated diacylglycerol.[2] Its properties are dictated by the 14-carbon saturated fatty acid (myristic acid) chains and their position on the glycerol backbone.

Chemical and Physical Data

Table 1: Chemical Identifiers for this compound Isomers

| Property | 1,2-Dimyristoyl-sn-glycerol | 1,3-Dimyristoyl-glycerol |

| IUPAC Name | (S)-(2,3-dihydroxypropyl) ditetradecanoate | (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate[3] |

| Synonyms | 1,2-DMG, (S)-1,2-Dimyristin, DMG[4] | 1,3-Dimyristin, DG(14:0/0:0/14:0)[5] |

| CAS Number | 60562-16-5[2][4] | 7770-09-4[3][5] |

| Molecular Formula | C₃₁H₆₀O₅[2][4] | C₃₁H₆₀O₅[3][5] |

| Molecular Weight | 512.81 g/mol [2][4] | 512.8 g/mol [5] |

| Appearance | Powder, Crystalline Solid[4] | Solid[6] |

Table 2: Physicochemical Properties of this compound Isomers

| Property | 1,2-Dimyristoyl-sn-glycerol | 1,3-Dimyristoyl-glycerol |

| Melting Point | 57-61 °C[2] | Not available |

| Boiling Point | 577.2±17.0 °C (Predicted)[2] | Not available |

| Density | Not available | Not available |

Solubility

The solubility of this compound isomers in various common laboratory solvents is presented below. These lipids are generally soluble in organic solvents and poorly soluble in aqueous solutions.

Table 3: Solubility of this compound Isomers

| Solvent | 1,2-Dimyristoyl-sn-glycerol | 1,3-Dimyristoyl-glycerol |

| DMF | 20 mg/ml | 20 mg/ml[5] |

| DMSO | 7 mg/ml | 5 mg/ml[5] |

| Ethanol | 30 mg/ml | 30 mg/ml[5] |

| PBS (pH 7.2) | 0.25 mg/ml | 0.25 mg/ml[5] |

Role in Drug Formulation and Delivery

This compound, particularly the 1,2-isomer, is a critical component in advanced drug delivery systems, such as Lipid Nanoparticles (LNPs). The saturated myristoyl chains enhance the rigidity and stability of the lipid bilayer, which is essential for protecting encapsulated therapeutic agents like mRNA and ensuring their targeted release.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. NRF2 Pathway Activation as a Molecular Toxicology Mechanism in Oxidative Stress and Lipid Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cir-safety.org [cir-safety.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Glyceryl 1,3-dimyristate | C31H60O5 | CID 82201 - PubChem [pubchem.ncbi.nlm.nih.gov]

Glyceryl Dimyristate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Glyceryl dimyristate, a diacylglycerol ester of glycerin and myristic acid, is a multifaceted compound with significant applications in pharmaceutical sciences and research. Its isomeric forms, primarily 1,2- and 1,3-dimyristin, serve as crucial components in advanced drug delivery systems and as activators of key cellular signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, its role in drug formulation, and its biological activity, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Data

This compound is characterized by its two myristic acid chains attached to a glycerol backbone. The position of these fatty acid chains gives rise to different isomers, each with a distinct CAS number but an identical molecular weight.

| Property | Value | Isomer | CAS Number | Reference |

| Molecular Formula | C31H60O5 | 1,3-dimyristin | 7770-09-4 | [1] |

| 1,2-dimyristin | 20255-94-1 | |||

| Unspecified | 53563-63-6 | [2] | ||

| Molecular Weight | 512.81 g/mol | 1,3-dimyristin | 7770-09-4 | [1] |

| 512.8 g/mol | 1,2-dimyristin | 20255-94-1 | ||

| Physical Description | White to off-white solid | 1,3-dimyristin | 7770-09-4 | [3] |

| Density (approx.) | 0.94 g/cm³ | 1,3-dimyristin | 7770-09-4 | [4] |

| Boiling Point (est.) | 585.4 °C at 760 mmHg | 1,3-dimyristin | 7770-09-4 | [4] |

| Flash Point (est.) | 170 °C | 1,3-dimyristin | 7770-09-4 | [4] |

Solubility Profile

The solubility of this compound is a critical factor in its application in various formulations. Below is a summary of its solubility in common laboratory solvents.

| Solvent | Solubility (1,3-dimyristin) | Reference |

| Dimethylformamide (DMF) | 20 mg/mL | [5] |

| Dimethyl sulfoxide (DMSO) | 2 mg/mL (with heating) | [3] |

| Ethanol | 30 mg/mL | [5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [5] |

| Chloroform | Soluble | |

| Water | Insoluble |

Applications in Drug Delivery and Research

This compound is a key excipient in the development of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs). These systems are designed to enhance the bioavailability of poorly soluble drugs, offer controlled release, and provide a biocompatible and biodegradable carrier.

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol outlines a general method for the preparation of SLNs using a solid lipid like this compound. The technique involves creating a nanoemulsion at a temperature above the lipid's melting point, which is then cooled to form solid nanoparticles.

Materials and Equipment:

-

This compound (solid lipid)

-

Surfactant (e.g., Poloxamer 188, Tween® 80)

-

Active Pharmaceutical Ingredient (API)

-

Purified Water

-

High-shear homogenizer

-

High-pressure homogenizer (HPH)

-

Magnetic stirrer with heating plate

-

Particle size analyzer

Procedure:

-

Preparation of the Lipid Phase: The this compound is melted at a temperature 5-10°C above its melting point. The lipophilic API is then dissolved in the molten lipid.

-

Preparation of the Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.

-

Formation of a Pre-emulsion: The hot aqueous phase is added to the molten lipid phase under continuous high-shear homogenization for 5-10 minutes to form a coarse oil-in-water pre-emulsion.

-

High-Pressure Homogenization: The hot pre-emulsion is immediately transferred to a pre-heated high-pressure homogenizer. Homogenization is typically carried out for 3-5 cycles at a pressure of 500-1500 bar.

-

Cooling and SLN Formation: The resulting hot nanoemulsion is cooled to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.

-

Characterization: The SLN dispersion is characterized for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Experimental Protocol: Use of 1,3-Dimyristin as an Internal Standard in Lipidomics

1,3-Dimyristin is utilized as an internal standard in the quantification of mono- and diacylglycerols in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: An internal standard (IS) is a compound with similar chemical properties to the analytes of interest, which is added in a known amount to samples, calibrators, and controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

Procedure Outline:

-

Preparation of Stock Solution: A stock solution of 1,3-dimyristin is prepared in a suitable organic solvent (e.g., chloroform/methanol) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: A known volume of the internal standard stock solution is added to the biological sample (e.g., plasma, tissue homogenate) before lipid extraction.

-

Lipid Extraction: Lipids are extracted from the sample using a standard method such as Folch or Bligh-Dyer extraction.

-

Derivatization: The hydroxyl group of the diacylglycerols is often derivatized (e.g., silylation) to improve their volatility and chromatographic properties for GC analysis.

-

GC-MS Analysis: The derivatized lipid extract is injected into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) mode to detect and quantify specific ions for the analytes and the internal standard.

-

Quantification: The concentration of the endogenous diacylglycerols is calculated by comparing the ratio of their peak areas to the peak area of the 1,3-dimyristin internal standard against a calibration curve.

Biological Activity: Role in Cellular Signaling

Diacylglycerols, including this compound, are crucial second messengers in cellular signaling. Specifically, they are known activators of Protein Kinase C (PKC) isoforms. The activation of PKC by diacylglycerols plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.

The Diacylglycerol-PKC Signaling Pathway

The binding of an agonist (e.g., a hormone or growth factor) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) can activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to release calcium from intracellular stores, DAG remains in the plasma membrane where it recruits and activates members of the PKC family. Activated PKC can then phosphorylate a wide range of downstream target proteins, leading to various cellular responses.

Diacylglycerol-mediated activation of Protein Kinase C (PKC).

Isomeric Forms of this compound

The isomeric forms of this compound are positional isomers, differing in the points of attachment of the myristic acid chains to the glycerol backbone.

References

An In-depth Technical Guide to the Solubility of Glyceryl Dimyristate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glyceryl dimyristate, a key excipient in pharmaceutical formulations. Understanding the solubility of this diacylglycerol in various organic solvents is critical for the development of effective drug delivery systems, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment in a drug development context.

Quantitative Solubility of this compound

The solubility of this compound, also known as 1,3-dimyristoyl-rac-glycerol, is a critical parameter for its application in pharmaceutical formulations. The following table summarizes the available quantitative solubility data in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the isomeric purity of the this compound, and the presence of impurities.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Citation |

| Ethanol | C₂H₅OH | 30 | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 5 | Not Specified | [1] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 20 | Not Specified | [1][2] |

| Chloroform | CHCl₃ | ~10* | Not Specified | [3] |

| Acetone | (CH₃)₂CO | Soluble | Not Specified | |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Soluble | Not Specified | |

| Dichloromethane | CH₂Cl₂ | Soluble** | Not Specified | [4] |

*Data for 1,3-dioctanoyl glycerol, a related diacylglycerol, is provided as an estimate. **Qualitative assessment; precise quantitative data is not readily available in the literature. General literature suggests that glycerolipids are soluble in these solvents.[4]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is essential for robust formulation development. The following are detailed methodologies for key experiments.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solid solute (this compound) is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration/Centrifugation: To remove any remaining suspended particles, centrifuge the aliquot at high speed or filter it through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) after derivatization.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or g/100mL).

Differential Scanning Calorimetry (DSC) for Solid Lipid Solubility

DSC is a thermal analysis technique that can be employed to estimate the saturation solubility of a substance in a solid or semi-solid lipid excipient.

Principle: The melting enthalpy of the solid solvent (this compound) decreases as a solute (e.g., an API) is dissolved in it. This depression in melting enthalpy is proportional to the concentration of the dissolved solute until the saturation point is reached.

Methodology:

-

Sample Preparation: Prepare a series of physical mixtures of this compound and the solute of interest at various known concentrations.

-

DSC Analysis: Accurately weigh a small amount (typically 5-10 mg) of each mixture into a DSC pan and seal it. Place the pan in the DSC instrument.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of this compound.

-

Data Acquisition: Record the heat flow as a function of temperature to obtain a thermogram.

-

Data Analysis: Determine the melting enthalpy (ΔH) for the this compound peak in each thermogram.

-

Solubility Determination: Plot the melting enthalpy (ΔH) as a function of the solute concentration. The point at which the melting enthalpy no longer decreases with increasing solute concentration indicates the saturation solubility.

Hot Stage Microscopy (HSM) for Visual Solubility Assessment

HSM provides a visual method to estimate the solubility of a compound in a lipid by observing the disappearance of crystalline material upon heating.

Principle: Crystalline materials exhibit birefringence under polarized light. When a crystalline solute dissolves in a molten lipid, the birefringence disappears. The temperature at which the last crystals of the solute dissolve in the molten lipid at a specific concentration corresponds to a point on the solubility curve.

Methodology:

-

Sample Preparation: Prepare a physical mixture of this compound and the solute on a microscope slide.

-

Microscopic Observation: Place the slide on the hot stage of a polarized light microscope.

-

Heating and Observation: Heat the sample at a controlled rate while observing it under polarized light.

-

Solubility Determination: Note the temperature at which the last crystals of the solute completely dissolve in the molten this compound. This represents the solubility at that specific temperature. By repeating this process with different concentrations, a solubility-temperature profile can be constructed.

Logical Workflow for Solubility Assessment in Drug Delivery

The selection of an appropriate solvent system is a critical step in the formulation of lipid-based drug delivery systems. The following diagram illustrates a logical workflow for assessing the solubility of this compound for such applications.

Caption: A logical workflow for assessing this compound solubility in drug delivery.

References

An In-depth Technical Guide to the Polymorphic Forms of Glyceryl Dimyristate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl dimyristate, a diacylglycerol composed of a glycerol backbone and two myristic acid chains, is a key excipient in pharmaceutical and cosmetic formulations. Its solid-state properties, particularly its ability to exist in multiple crystalline forms—a phenomenon known as polymorphism—play a critical role in the stability, manufacturability, and bioavailability of final products. This technical guide provides a comprehensive overview of the polymorphic forms of this compound, focusing on their thermal and structural characterization. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide synthesizes the established principles of lipid polymorphism and presents data from analogous compounds to provide a robust framework for its study. Detailed experimental protocols for characterization techniques are provided to aid researchers in their own investigations.

Introduction to Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, have the same chemical composition but differ in their molecular packing, resulting in distinct physicochemical properties such as melting point, solubility, and stability. For diacylglycerols like this compound, the three primary polymorphic forms are designated α (alpha), β' (beta-prime), and β (beta).

These forms are monotropic, meaning the transformations from less stable to more stable forms are irreversible. The stability of these polymorphs increases in the order of α < β' < β. The α form is the least stable with the lowest melting point, typically formed upon rapid cooling from the melt. The β' form exhibits intermediate stability, while the β form is the most thermodynamically stable polymorph with the highest melting point. Control over the polymorphic form is crucial in drug development, as an unintended polymorphic transition during storage can significantly impact the product's performance and shelf-life.

Physicochemical Properties of this compound Polymorphs

Precise quantitative data for the polymorphic forms of this compound are not readily found in scientific literature. However, by examining data from analogous 1,3-diacylglycerols and triglycerides, we can infer the expected thermal behavior. The following tables summarize the characteristic properties of the α, β', and β polymorphs.

Table 1: Thermal Properties of this compound Polymorphs (Inferred)

| Polymorph | Relative Stability | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| α (Alpha) | Least Stable | Lowest | Lowest |

| β' (Beta-prime) | Intermediate | Intermediate | Intermediate |

| β (Beta) | Most Stable | Highest | Highest |

Table 2: Crystallographic Properties of this compound Polymorphs (Inferred)

| Polymorph | Subcell Packing | Characteristic Short Spacings (Å) |

| α (Alpha) | Hexagonal | ~4.15 |

| β' (Beta-prime) | Orthorhombic | ~4.2, ~3.8 |

| β (Beta) | Triclinic | ~4.6, ~3.9, ~3.7 |

Note: The values presented are based on general observations for diacylglycerols and triglycerides and should be experimentally verified for this compound.

Experimental Protocols for Characterization

The characterization of this compound polymorphs relies primarily on two analytical techniques: Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Preparation of Polymorphic Forms

The preparation method significantly influences the resulting polymorphic form.

-

α Form: This form is typically obtained by shock-cooling the molten lipid.

-

Heat this compound to approximately 20°C above its final melting point to ensure all crystal memory is erased.

-

Rapidly cool the melt by pouring it onto a cold surface (e.g., a metal plate chilled with dry ice or liquid nitrogen).

-

-

β' Form: This form can often be obtained by crystallization from a solvent or by controlled cooling of the melt.

-

Melt the this compound as described for the α form.

-

Cool the melt at a controlled, moderate rate (e.g., 2-5°C/min) to a temperature just below the crystallization onset.

-

-

β Form: The most stable form is typically obtained by tempering the less stable forms or by slow crystallization from the melt.

-

Obtain the α or β' form.

-

Temper the sample by holding it at a temperature just below the melting point of the β' form for an extended period (hours to days). This allows for the solid-state transition to the more stable β form.

-

Alternatively, cool the molten lipid very slowly (e.g., <1°C/min) to promote direct crystallization into the β form.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and enthalpies of fusion.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final melting point (e.g., 80°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate back to the starting temperature.

-

A second heating scan is often performed to observe transitions in the recrystallized material.

-

-

Data Analysis:

-

Melting Point: Determined as the onset or peak temperature of the endothermic melting event.

-

Enthalpy of Fusion (ΔH): Calculated by integrating the area under the melting peak.

-

Polymorphic transitions can be observed as exothermic events (crystallization of a more stable form) followed by endothermic events (melting of the newly formed polymorph).

-

Powder X-ray Diffraction (PXRD)

PXRD provides information about the crystalline structure of a material by analyzing the diffraction pattern of X-rays scattered by the sample. Each polymorph has a unique diffraction pattern.

Methodology:

-

Sample Preparation: The powdered this compound sample is packed into a sample holder. The surface should be flat and level with the holder's surface.

-

Instrumentation: A powder diffractometer with a copper (Cu) Kα radiation source is commonly used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°). The short-spacing region (typically 15° to 25° 2θ) is particularly important for identifying the subcell packing of the different polymorphs.

-

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions (d-spacings) and relative intensities of the diffraction peaks are characteristic of a specific polymorphic form.

Visualizing Experimental Workflows and Relationships

Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between the polymorphic forms.

Signaling Pathways and Drug Development Implications

Currently, there is no specific information in the scientific literature linking the polymorphic forms of this compound to distinct biological signaling pathways. The primary relevance of its polymorphism in drug development lies in its impact on the physicochemical properties of the formulation.

The choice of polymorph can affect:

-

Solubility and Dissolution Rate: Less stable polymorphs generally exhibit higher solubility and faster dissolution rates, which can influence the bioavailability of an incorporated active pharmaceutical ingredient (API).

-

Physical Stability: The transformation of a metastable form (α or β') to the more stable β form during storage can lead to changes in particle size, texture, and drug release characteristics of the final product. This can result in product failure.

-

Manufacturing Properties: The mechanical properties of the different polymorphs can affect processing steps such as milling, compression, and flowability.

Therefore, for drug development professionals, the key is to identify and control the polymorphic form of this compound to ensure consistent product quality and performance.

Conclusion

The polymorphism of this compound is a critical factor to consider in its application as a pharmaceutical excipient. While specific quantitative data for its various crystalline forms are not extensively documented, the principles governing lipid polymorphism provide a strong foundation for its characterization. The use of DSC and PXRD, guided by the detailed protocols provided in this guide, enables researchers to identify, quantify, and control the polymorphic forms of this compound. A thorough understanding and control of its solid-state properties are essential for the development of stable, effective, and reproducible drug products. Further research to fully elucidate the specific thermal and structural properties of each polymorph of this compound is warranted.

Glyceryl Dimyristate: A Technical Guide to its Discovery, History, and Role in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl dimyristate, a diacylglycerol (DAG) composed of a glycerol backbone and two myristic acid chains, holds a significant, albeit often understated, position in the history of lipid research. From the foundational studies of fat chemistry in the 19th century to its pivotal role in elucidating signal transduction pathways in the 20th and its use as an analytical standard in the 21st, this molecule has been a valuable tool for scientists. This in-depth technical guide explores the discovery and history of this compound, its physicochemical properties, synthesis methodologies, and its multifaceted applications in lipid research.

I. Discovery and Historical Context: From the Chevreul's Foundations to Modern Lipidomics

The story of this compound is intrinsically linked to the broader history of lipid chemistry. The early 19th century marked a turning point in the scientific understanding of fats and oils.

The Dawn of Lipid Chemistry:

French chemist Michel-Eugène Chevreul (1786-1889) is widely regarded as the "father of lipid chemistry." In his seminal work, "Recherches chimiques sur les corps gras d'origine animale" (Chemical research on fats of animal origin), published in 1823, he systematically dismantled the prevailing theories about the nature of fats.[1][2][3] Chevreul demonstrated that fats are not simple substances but are composed of a sweet principle he named "glycérine" (glycerol) and fatty acids.[4][5] He developed methods for separating and characterizing different fatty acids, including stearic and oleic acids, laying the groundwork for the structural understanding of all glycerides.[4][6]

Following Chevreul's discoveries, the synthesis of glycerides became a target for chemists. In the mid-19th century, Marcellin Berthelot , a student of one of Chevreul's contemporaries, successfully synthesized triglycerides by reacting fatty acids with glycerol, further solidifying the understanding of their ester structure.[7] While the specific first synthesis of this compound is not prominently documented, the foundational work of Chevreul and Berthelot made the conceptualization and eventual synthesis of specific di- and triglycerides possible.

The Rise of Industrial Synthesis and Early Research Applications:

The industrial production of mono- and diglycerides began in the 1930s, primarily through the glycerolysis of triglycerides.[8] This process involves heating triglycerides with excess glycerol to produce a mixture of mono-, di-, and triglycerides. A patent from 1935 describes a process for preparing mono- and diglycerides by esterifying glycerin with fatty acids in the presence of catalysts like alkali-forming metal glycerates.[9] These early industrial methods, while not producing pure compounds, made diglycerides more accessible for various applications, including as emulsifiers in the food industry.

In the mid-20th century, the development of more sophisticated synthetic and analytical techniques allowed for the preparation and study of pure glycerides. The work of Hermann O. L. Fischer and Erich Baer in the 1940s on the synthesis of optically active glycerides was a significant milestone, enabling the preparation of structurally defined lipids for research.[10][11] These advances, coupled with the development of chromatographic techniques, allowed for the separation and analysis of different lipid classes, including diglycerides.[12]

A Pivotal Role in Signal Transduction:

The most significant chapter in the scientific history of diacylglycerols, including this compound, began in the late 1970s and early 1980s with the groundbreaking work of Japanese biochemist Yasutomi Nishizuka . Nishizuka discovered Protein Kinase C (PKC) and subsequently identified diacylglycerol as a crucial second messenger that activates this enzyme.[13][14][15][16] This discovery was a paradigm shift in understanding how signals are transmitted from the cell surface to the cell's interior. It was found that the hydrolysis of inositol phospholipids in the cell membrane generates diacylglycerol, which then activates PKC.[15] Synthetic, cell-permeable diacylglycerols like 1,2-dimyristoyl-sn-glycerol became invaluable tools for researchers to probe the intricacies of this signaling pathway.[17][18]

Modern Applications in Lipidomics:

In the current era of lipidomics, where the comprehensive analysis of lipids in biological systems is a key area of research, this compound has found a new role as an internal standard.[12][19][20][21] Its well-defined structure and the fact that it is not typically found in high abundance in many biological samples make it an ideal reference compound for the accurate quantification of other lipids by mass spectrometry.

II. Physicochemical Properties of this compound

The properties of this compound depend on the position of the myristic acid chains on the glycerol backbone, leading to two primary isomers: 1,2-dimyristoyl-rac-glycerol and 1,3-dimyristoyl-glycerol.

| Property | 1,2-Dimyristoyl-rac-glycerol | 1,3-Dimyristoyl-glycerol |

| Synonyms | 1,2-Dimyristin, TG(14:0/14:0/0:0) | 1,3-Dimyristin, Glycerol 1,3-dimyristate |

| CAS Number | 20255-94-1[22] | 7770-09-4 |

| Molecular Formula | C₃₁H₆₀O₅[22] | C₃₁H₆₀O₅ |

| Molecular Weight | 512.8 g/mol [22] | 512.81 g/mol |

| Appearance | Crystalline solid | Solid |

| Solubility | Soluble in chloroform[22] | Soluble in ethanol |

| Melting Point | Not specified | Not specified |

| Storage Temperature | -20°C[22] | -20°C |

III. Synthesis of this compound

The synthesis of this compound can be achieved through several methods, ranging from historical glycerolysis to modern, regioselective chemical syntheses.

Historical Method: Glycerolysis

This method, used for industrial-scale production, involves the transesterification of trimyristin (the triglyceride of myristic acid) with glycerol at high temperatures (200-240°C) in the presence of a catalyst, such as calcium hydroxide.[23] This process results in an equilibrium mixture of monomyristin, dimyristin, trimyristin, and unreacted glycerol. The desired this compound is then isolated through techniques like molecular distillation. While effective for bulk production, this method lacks regioselectivity and produces a mixture of 1,2- and 1,3-isomers.

Modern Chemical Synthesis: A Regioselective Approach

Modern organic synthesis allows for the precise, regioselective preparation of specific isomers of this compound. The following is a representative workflow for the synthesis of 1,2-dimyristoyl-sn-glycerol.

Caption: A generalized workflow for the regioselective synthesis of 1,2-dimyristoyl-sn-glycerol.

Experimental Protocol: Synthesis of 1,2-Dimyristoyl-sn-glycerol

This protocol is a generalized representation and requires optimization based on specific laboratory conditions.

1. Protection of the sn-3 Hydroxyl Group:

-

Start with a suitable glycerol derivative where the sn-3 hydroxyl group is protected (e.g., sn-glycerol-3-phosphate).

-

Alternatively, use a protecting group strategy on glycerol, for instance, by reacting it with benzaldehyde dimethyl acetal to form 1,3-O-benzylidene-glycerol, leaving the C2 hydroxyl free for the first acylation.

2. First Acylation (sn-1 position):

-

Dissolve the protected glycerol derivative in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base (e.g., pyridine or triethylamine) to act as a proton scavenger.

-

Cool the reaction mixture to 0°C.

-

Add one equivalent of myristoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

3. Second Acylation (sn-2 position):

-

Once the first acylation is complete, add a second equivalent of myristoyl chloride to the reaction mixture.

-

Continue stirring at room temperature until TLC indicates the completion of the second acylation.

4. Deprotection:

-

After the acylation steps, the protecting group(s) must be removed. The specific deprotection method will depend on the protecting group used. For a benzylidene acetal, catalytic hydrogenation (e.g., using H₂ and Pd/C) is a common method. For a phosphate group, enzymatic or chemical hydrolysis can be employed.

5. Purification:

-

The crude product is purified using column chromatography on silica gel, eluting with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).

-

The purity of the final product, 1,2-dimyristoyl-sn-glycerol, is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

IV. Role and Applications in Lipid Research

This compound has been utilized in various facets of lipid research, from fundamental studies of lipid metabolism to its application as a tool in cell biology and analytical chemistry.

Early Research and Understanding Lipid Metabolism

In the mid-20th century, with the availability of pure, synthetic glycerides, researchers could begin to dissect the complex processes of lipid digestion, absorption, and metabolism. While specific early studies solely focused on this compound are not extensively documented, the use of defined diglycerides was crucial in understanding the specificity of lipases and the pathways of triglyceride resynthesis in the intestinal mucosa.

A Key Tool in Signal Transduction: The Diacylglycerol-PKC Pathway

The discovery of diacylglycerol as a second messenger revolutionized cell biology.[24][25][26] Synthetic diacylglycerols, such as 1,2-dimyristoyl-sn-glycerol, became indispensable for studying the activation of Protein Kinase C (PKC) and its downstream effects.[13][14][15][16] These cell-permeable analogs allow researchers to bypass the need for receptor stimulation and directly activate PKC, enabling the study of its role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.

Caption: The canonical diacylglycerol-Protein Kinase C signaling pathway.

Experimental Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a general method to measure the activity of PKC using a radioactive assay.

Materials:

-

Purified PKC enzyme

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 0.5 mM CaCl₂)

-

Substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation site)

-

Phosphatidylserine (PS) and 1,2-dimyristoyl-sn-glycerol liposomes

-

[γ-³²P]ATP

-

75 mM Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Liposomes: Prepare liposomes containing phosphatidylserine and 1,2-dimyristoyl-sn-glycerol by sonication or extrusion.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, substrate peptide, and the prepared liposomes.

-

Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Modern Role as an Internal Standard in Lipidomics

In the field of lipidomics, accurate quantification of individual lipid species is essential. The complexity of biological lipid extracts and the potential for variability during sample preparation and analysis necessitate the use of internal standards.[12][19][20][21] this compound, particularly isotopically labeled forms, is an excellent internal standard for the quantification of diacylglycerols and other neutral lipids by mass spectrometry.

Caption: A simplified workflow for quantitative lipidomics using an internal standard.

Experimental Protocol: Quantification of Diacylglycerols using this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of diacylglycerols in a biological sample using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Internal standard solution (e.g., 1,3-dimyristoyl-glycerol-d₅ in methanol)

-

Solvents for lipid extraction (e.g., chloroform, methanol, water for Folch extraction)

-

LC-MS system (e.g., a C18 reverse-phase column coupled to a triple quadrupole or high-resolution mass spectrometer)

Procedure:

-

Sample Preparation: Homogenize the biological sample in an appropriate buffer.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample homogenate.

-

Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This will separate the lipids into an organic phase.

-

Sample Concentration: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile).

-

LC-MS Analysis: Inject the lipid extract onto the LC-MS system. Use a gradient elution to separate the different lipid species. The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the target diacylglycerols and the this compound internal standard (e.g., Multiple Reaction Monitoring, MRM).

-

Data Analysis: The concentration of the endogenous diacylglycerols is calculated by comparing the peak area of each analyte to the peak area of the internal standard.

V. Conclusion

From its conceptual origins in the foundational work of 19th-century chemists to its role as a key molecular tool in the elucidation of complex signaling pathways and its current use as a precise standard in high-throughput analytical techniques, this compound has been a constant and valuable presence in the advancement of lipid research. Its journey reflects the broader evolution of our understanding of lipids from simple energy storage molecules to critical regulators of cellular function. As research continues to unravel the complexities of the lipidome, the utility of well-defined molecules like this compound will undoubtedly continue to be indispensable for future discoveries.

References

- 1. Contribution of Chevreul to lipid chemistry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 2. Recherches chimiques sur les corps gras d'origine animale - Michel Eugène Chevreul - Google Livres [books.google.co.jp]

- 3. Eugène Chevreul - LAROUSSE [larousse.fr]

- 4. aocs.org [aocs.org]

- 5. A brief history of lipid and lipoprotein measurements and their contribution to clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. techno-science.net [techno-science.net]

- 7. Lipid - Wikipedia [en.wikipedia.org]

- 8. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]

- 9. US2022494A - Process of preparing mono and di-glycerides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Yasutomi Nishizuka's Discovery of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diacylglycerol's affair with protein kinase C turns 25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of protein kinase C in cell surface signal transduction and tumour promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. caymanchem.com [caymanchem.com]

- 23. EP0307154B2 - Preparation of diglycerides - Google Patents [patents.google.com]

- 24. Lipid messenger, diacylglycerol, and its regulator, diacylglycerol kinase, in cells, organs, and animals: history and perspective. | Semantic Scholar [semanticscholar.org]

- 25. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Glyceryl Dimyristate: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl dimyristate, a diacylglycerol (DAG) consisting of a glycerol backbone esterified with two myristic acid chains, is a compound of increasing interest in the pharmaceutical, cosmetic, and food industries. Its properties as an emulsifier, emollient, and structured lipid make it a valuable excipient in drug delivery systems and topical formulations. This technical guide provides an in-depth overview of the natural sources of this compound's precursor, myristic acid, and detailed methodologies for its synthesis and purification.

Natural Sources

Direct quantitative data on the natural occurrence of this compound in vegetable oils and animal fats is limited in publicly available literature. Its presence is often in trace amounts, with the more common forms being triglycerides (like trimyristin) and other diacylglycerol species. However, the primary natural sources are rich in myristic acid (C14:0), the essential precursor for the synthesis of this compound.

Myristic acid is a saturated fatty acid found in a variety of animal and vegetable fats.[1] Key sources include:

-

Nutmeg Butter: Derived from the seeds of Myristica fragrans, nutmeg is exceptionally rich in trimyristin, a triglyceride of myristic acid, which can comprise 24-40% of the nutmeg seed's mass.

-

Coconut Oil: This oil contains a significant proportion of lauric acid, but also a notable amount of myristic acid.[2]

-

Palm Kernel Oil: Similar to coconut oil, palm kernel oil is a source of myristic acid.

-

Animal Fats: Myristic acid is also a component of animal fats, such as tallow and butter.

The table below summarizes the myristic acid content in several key natural sources.

| Natural Source | Myristic Acid (C14:0) Content (% of total fatty acids) | Reference |

| Coconut Oil | 18.43% | [2] |

| Palm Olein | Not specified, but present | [3] |

| Walnut Oil | Not specified, but present | [2] |

Note: The concentration of this compound itself is not typically reported and is likely to be very low in these unrefined sources.

Extraction and Synthesis Methodologies

Due to the low natural abundance of this compound, it is primarily obtained through the extraction of its precursors followed by chemical or enzymatic synthesis.

Extraction of Trimyristin from Nutmeg (Precursor)

A common laboratory method for obtaining a myristic acid source is the extraction of trimyristin from nutmeg.

Experimental Protocol: Extraction of Trimyristin

-

Reflux Extraction:

-

Place 4.0 g of ground nutmeg into a 100 mL round-bottom flask with a stir bar.

-

Add 20 mL of diethyl ether to the flask.

-

Assemble a reflux apparatus and heat the mixture to reflux for 30 minutes, ensuring a steady rate of condensation.

-

-

Filtration:

-

Allow the mixture to cool to room temperature.

-

Gravity filter the mixture through fluted filter paper into a 50 mL round-bottom flask to remove the solid nutmeg residue.

-

Rinse the original flask and the filter paper with a small amount of additional diethyl ether to ensure complete transfer of the extract.

-

-

Solvent Removal:

-

Remove the diethyl ether from the filtrate using a rotary evaporator. The result will be a yellowish, oily residue.

-

-

Crystallization and Isolation:

-

Dissolve the oily residue in 3-4 mL of acetone with gentle warming.

-

Transfer the solution to a 25 mL Erlenmeyer flask and allow it to cool to room temperature.

-

Induce crystallization by scratching the inside of the flask at the air-liquid interface.

-

Cool the flask in an ice bath for 15-20 minutes to maximize crystal formation.

-

Isolate the trimyristin crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold acetone.

-

The trimyristin can then be hydrolyzed to myristic acid and glycerol, which serve as starting materials for this compound synthesis.

-

Enzymatic Synthesis of 1,3-Glyceryl Dimyristate

Enzymatic synthesis using sn-1,3 specific lipases is the preferred method for producing structured diacylglycerols like 1,3-glyceryl dimyristate due to its high selectivity, mild reaction conditions, and reduced byproduct formation.[4] The following protocol is adapted from established procedures for synthesizing other 1,3-diacylglycerols.[4][5]

Experimental Protocol: Lipase-Catalyzed Synthesis of 1,3-Glyceryl Dimyristate

-

Reactant Preparation:

-

In a jacketed glass reactor equipped with a magnetic stirrer, combine myristic acid and anhydrous glycerol. A molar ratio of 2:1 (myristic acid:glycerol) is typically used.

-

For a solvent-free system, ensure the reaction temperature is maintained above the melting point of myristic acid (approximately 54-55°C) to keep the mixture in a liquid state.

-

-

Enzyme Addition:

-

Add an immobilized sn-1,3 specific lipase, such as Lipozyme RM IM (from Rhizomucor miehei) or Novozym 435 (from Candida antarctica), to the reaction mixture. The enzyme load is typically 5-10% (w/w) based on the total weight of the reactants.[5]

-

-

Reaction Conditions:

-

Set the reaction temperature to 50-60°C.[5]

-

Stir the mixture at a constant speed (e.g., 200-300 rpm).

-

To drive the equilibrium towards ester synthesis, remove the water produced during the reaction. This can be achieved by applying a vacuum (e.g., 4 mm Hg) or by bubbling dry air or nitrogen through the mixture.[5]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking samples periodically and analyzing the composition using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

-

Termination and Enzyme Recovery:

-

Once the desired conversion is achieved (typically within 3-24 hours), stop the reaction.

-

Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and reused for subsequent batches.[5]

-

The following table presents typical yields for the synthesis of various 1,3-diacylglycerols using a similar enzymatic approach.

| 1,3-Diacylglycerol | Purity after Purification (%) | Reference |

| 1,3-Dicaprylin | 98.5 | [5] |

| 1,3-Dicaprin | 99.2 | [5] |

| 1,3-Dilaurin | 99.1 | [5] |

| 1,3-Dipalmitin | 99.5 | [5] |

| 1,3-Distearin | 99.4 | [5] |

Purification of 1,3-Glyceryl Dimyristate

The crude product from the synthesis will contain 1,3-glyceryl dimyristate, unreacted starting materials (myristic acid, glycerol), monomyristin, and possibly some trimyristin. Purification is essential to obtain a high-purity product.

Experimental Protocol: Purification by Column Chromatography

-

Preparation:

-

Dissolve the crude product in a minimal amount of a non-polar solvent, such as hexane.

-

Prepare a silica gel column and equilibrate it with hexane.

-

-

Elution:

-

Load the dissolved crude product onto the column.

-

Elute the column with a gradient of hexane and a more polar solvent, such as ethyl acetate or diethyl ether.[4]

-

Start with 100% hexane to elute non-polar byproducts like trimyristin.

-

Gradually increase the proportion of the polar solvent to elute 1,3-glyceryl dimyristate, followed by monomyristin and any remaining myristic acid.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing pure 1,3-glyceryl dimyristate.

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,3-glyceryl dimyristate.

-

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis and purification of 1,3-glyceryl dimyristate.

Caption: Workflow for the synthesis and purification of 1,3-glyceryl dimyristate.

Signaling Pathway: Activation of Protein Kinase C

1,3-Diacylglycerols, including 1,3-dimyristin, are known activators of Protein Kinase C (PKC), particularly the conventional isoforms like PKCα.[1] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The activation of PKC by diacylglycerols is a key step in signal transduction.

Caption: Generalized pathway of Protein Kinase C alpha (PKCα) activation by 1,3-dimyristin.

Conclusion

This compound, while not abundant in its natural form, can be efficiently synthesized from its precursor, myristic acid, which is readily available from sources like coconut oil and nutmeg. Enzymatic synthesis offers a precise and environmentally friendly route to produce high-purity 1,3-glyceryl dimyristate. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working on the development of novel drug delivery systems and other advanced formulations where the unique properties of this structured lipid can be leveraged. Further research into the specific biological activities of this compound may unveil new therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. benchchem.com [benchchem.com]

- 5. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glyceryl Dimyristate in the Structural and Functional Dynamics of Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl dimyristate, a diacylglycerol (DAG), is a critical lipid molecule that, while present in smaller quantities than phospholipids, exerts significant influence on the biophysical properties and signaling functions of cellular membranes. This technical guide provides an in-depth analysis of the function of this compound within biological membranes. We will explore its impact on membrane fluidity, phase behavior, and lipid packing, and discuss its role in the context of lipid raft microdomains and cellular signaling cascades, particularly in comparison to the well-studied signaling lipid, ceramide. Detailed experimental protocols for investigating these phenomena are provided, alongside visualizations of key concepts and workflows to facilitate a comprehensive understanding for researchers in the fields of membrane biophysics, cell biology, and drug delivery system development.

Introduction